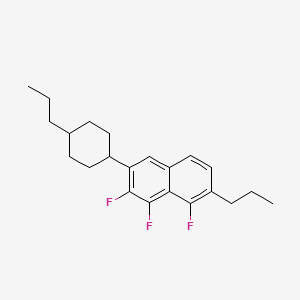
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene is a fluorinated organic compound with the molecular formula C23H27F3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three fluorine atoms and two propyl groups attached to its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene typically involves multi-step organic reactions. One common approach is the fluorination of a naphthalene derivative followed by the introduction of propyl groups. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds like sulfur tetrafluoride. The propyl groups can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and stability.
Medicine: Investigated for its potential use in drug design and development, particularly in creating compounds with improved metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials, including advanced polymers and coatings with enhanced properties such as chemical resistance and thermal stability.
作用機序
The mechanism of action of 1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects. The propyl groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
類似化合物との比較
Similar Compounds
1,2,8-Trifluoro-3-(4-propylcyclohexyl)naphthalene: Lacks one propyl group compared to the target compound.
1,2,8-Trifluoro-7-propyl-3-(4-methylcyclohexyl)naphthalene: Contains a methyl group instead of a propyl group on the cyclohexyl ring.
1,2,8-Trifluoro-7-ethyl-3-(4-propylcyclohexyl)naphthalene: Contains an ethyl group instead of a propyl group on the naphthalene ring.
Uniqueness
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene is unique due to the specific arrangement of its fluorine and propyl groups. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
845268-23-7 |
|---|---|
分子式 |
C22H27F3 |
分子量 |
348.4 g/mol |
IUPAC名 |
1,2,8-trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene |
InChI |
InChI=1S/C22H27F3/c1-3-5-14-7-9-15(10-8-14)18-13-17-12-11-16(6-4-2)20(23)19(17)22(25)21(18)24/h11-15H,3-10H2,1-2H3 |
InChIキー |
PMLFGXUTUSLJNQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=C(C(=C3C(=C2)C=CC(=C3F)CCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


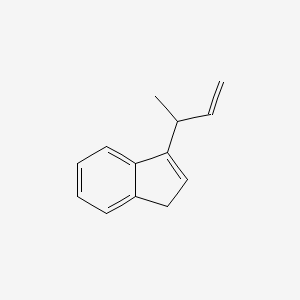
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
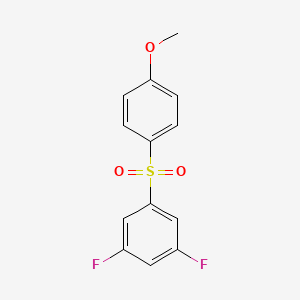
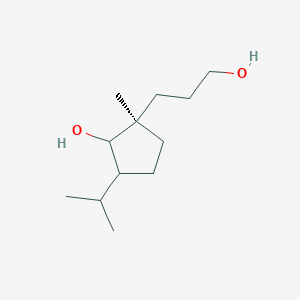
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
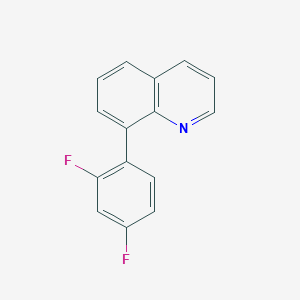

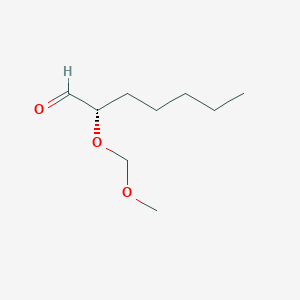

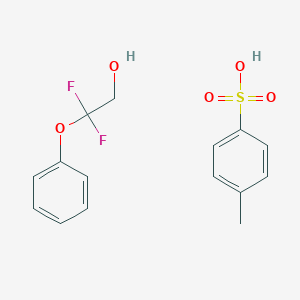
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
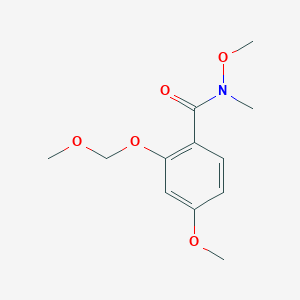
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)
